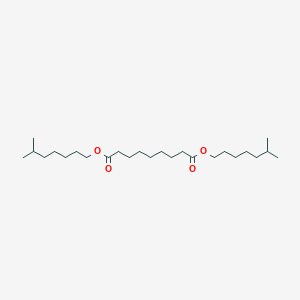

Nonanedioic acid, diisooctyl ester

Description

Contextual Significance of Diesters in Contemporary Chemical Science

Diesters are a class of organic compounds characterized by the presence of two ester functional groups. tiktok.com They are synthesized through a condensation reaction, typically between a dicarboxylic acid and an alcohol. tiktok.com This molecular structure imparts a unique combination of properties that makes them highly valuable across a wide spectrum of industrial applications.

One of the most prominent roles of diesters is as plasticizers, particularly for polymers like polyvinyl chloride (PVC). researchgate.nethallstarindustrial.com A plasticizer is a substance added to a material to increase its flexibility, workability, and distensibility. hallstarindustrial.com The polarity of diesters allows them to interact effectively with polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature of the material. hallstarindustrial.comlube-media.com This results in a more pliable and durable end product.

The versatility of diesters also extends to their use as solvents, coalescing agents, and intermediates in the synthesis of other complex molecules. ijraset.combritannica.com Their wide range of applications, from industrial polymers and lubricants to consumer goods like perfumes and cosmetics, underscores their fundamental importance in modern chemical science. hashnode.devquora.comscienceabc.com

Research Trajectories for Bio-based and Low-Migration Plasticizers

In recent years, there has been a significant research thrust towards the development of bio-based and low-migration plasticizers. This shift is driven by a combination of regulatory pressures, environmental concerns, and a growing consumer demand for sustainable products. Traditional plasticizers, such as certain phthalate (B1215562) esters, have come under scrutiny, prompting a search for safer and more environmentally benign alternatives.

The focus on bio-based plasticizers involves utilizing renewable resources as feedstocks. Research is actively exploring the use of vegetable oils, epoxidized fatty acid esters, and derivatives of dicarboxylic acids obtained from biomass. researchgate.net For instance, epoxidized linseed oil has been investigated as a plasticizer for PVC that also acts as a heat stabilizer. researchgate.net The goal is to create plasticizers that are not only derived from sustainable sources but also offer comparable or superior performance to their petroleum-based counterparts. A key advantage of many bio-based esters is their enhanced biodegradability and lower toxicity. teknorapex.com

Simultaneously, the issue of plasticizer migration is a major area of research. Migration refers to the process by which plasticizer molecules move from the polymer matrix to the surface of the material and potentially into the surrounding environment. This can lead to a loss of flexibility in the plastic and potential contamination of materials in contact with it. Research in this area is focused on several strategies:

Increasing Molecular Weight: Developing polymeric plasticizers or those with higher molecular weights, which are less mobile within the polymer matrix.

Improving Compatibility: Enhancing the compatibility between the plasticizer and the polymer to create a more stable mixture.

Reactive Plasticizers: Designing plasticizers that can chemically bond with the polymer network, effectively locking them in place.

These research trajectories are paving the way for a new generation of plasticizers that are safer, more stable, and have a reduced environmental footprint, aligning with the principles of green chemistry.

Scholarly Focus on Nonanedioic Acid, Diisooctyl Ester as a Multifunctional Compound

This compound (diisooctyl azelate) stands out in scholarly research due to its exceptional properties as a multifunctional compound, primarily serving as a high-performance plasticizer and a synthetic lubricant base stock. It is a diester synthesized from azelaic acid (a nine-carbon dicarboxylic acid) and isooctyl alcohol. This specific combination of a linear dicarboxylic acid and a branched-chain alcohol results in a molecule with a unique balance of properties. hallstarindustrial.com

As a plasticizer, diisooctyl azelate is particularly valued for its excellent low-temperature performance. It imparts superior flexibility to polymers at cold temperatures, a critical requirement for applications in automotive, aerospace, and wire and cable insulation. Its low volatility and good resistance to extraction by oils and fuels further enhance its utility in demanding environments.

In the field of lubrication, diisooctyl azelate is recognized as a premium synthetic base fluid. Its key attributes include:

Excellent Thermal and Oxidative Stability: It can withstand high operating temperatures without significant degradation. teknorapex.com

Low-Temperature Fluidity: It maintains its flow characteristics at very low temperatures, which is crucial for aviation and refrigeration lubricants.

Good Lubricity: The polar nature of the ester ensures strong film formation on metal surfaces. lube-media.com

Solvency: It effectively dissolves additives and helps maintain system cleanliness. lube-media.com

The multifunctionality of diisooctyl azelate makes it a subject of continuous research, as scientists aim to further understand and optimize its performance in various formulations. Its role as a high-performance, low-temperature plasticizer and a reliable synthetic lubricant base stock solidifies its position as a compound of significant interest in advanced chemical research.

Properties

IUPAC Name |

bis(6-methylheptyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNJQGPDCDNZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067221 | |

| Record name | Diisooctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-03-6, 26544-17-2 | |

| Record name | 1,9-Bis(6-methylheptyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(6-methylheptyl) azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(6-methylheptyl) azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Dynamics of Nonanedioic Acid, Diisooctyl Ester

Conventional Esterification Routes

The most common method for synthesizing diisooctyl azelate is through the direct esterification of nonanedioic acid (azelaic acid) with isooctyl alcohol. masterorganicchemistry.comresearchgate.net This process is a type of condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.

Direct Synthesis from Nonanedioic Acid and Diisooctyl Alcohol

The direct synthesis involves reacting nonanedioic acid with two equivalents of isooctyl alcohol. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the di-ester. google.com The removal of water, a byproduct, is crucial for achieving high yields. masterorganicchemistry.com This can be accomplished through methods such as azeotropic distillation or carrying out the reaction under reduced pressure. google.com

Catalytic Systems in Esterification Reactions

To enhance the reaction rate, various catalysts are employed. Strong mineral acids like sulfuric acid and hydrochloric acid are common homogeneous catalysts in this process. google.comache.org.rs These catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com While effective, these catalysts can be corrosive and difficult to separate from the final product. ache.org.rs

Solid acid catalysts, a form of heterogeneous catalysis, offer an alternative with advantages in separation and reusability. rsc.org Examples include ion-exchange resins and zeolites. These materials provide acidic sites on their surface that can catalyze the esterification reaction without dissolving in the reaction medium, simplifying the purification process. rsc.orgethz.ch

Optimization of Reaction Parameters for Yield and Purity

Several factors influence the yield and purity of the final product. The molar ratio of alcohol to acid is a key parameter; using an excess of the alcohol can shift the reaction equilibrium to favor ester formation. ache.org.rs Temperature also plays a critical role, with higher temperatures generally leading to faster reaction rates. ache.org.rs However, excessively high temperatures can lead to side reactions and degradation of the product. Reaction time is another important variable that needs to be optimized to ensure complete conversion without unnecessary energy expenditure. researchgate.net

Table 1: Factors Affecting Esterification Yield and Purity

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Molar Ratio (Alcohol:Acid) | An excess of alcohol shifts the equilibrium towards the product side, increasing the yield. ache.org.rs | Typically, a molar ratio greater than the stoichiometric requirement is used. |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions and decomposition. ache.org.rs | The optimal temperature is a balance between reaction rate and product stability. |

| Catalyst Concentration | Increasing the catalyst concentration generally increases the reaction rate up to a certain point. | The amount of catalyst is optimized to achieve a desirable rate without causing excessive side reactions or purification challenges. |

| Water Removal | Continuous removal of water drives the reaction to completion, maximizing the yield. masterorganicchemistry.com | Techniques like azeotropic distillation or reaction under vacuum are employed. google.com |

| Reaction Time | Sufficient reaction time is necessary to achieve high conversion. researchgate.net | The reaction is monitored until the concentration of the limiting reactant reaches a minimum. |

Transesterification Processes and Analogous Compounds

Transesterification is an alternative route for the synthesis of diisooctyl azelate. This process involves the reaction of an ester with an alcohol to form a new ester. masterorganicchemistry.com For instance, a simple alkyl ester of nonanedioic acid, such as dimethyl azelate, can be reacted with isooctyl alcohol to produce diisooctyl azelate and methanol. csic.es

Mechanistic Studies of Alcohol-Ester Exchange Reactions

The mechanism of transesterification can be either acid-catalyzed or base-catalyzed. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the starting ester is protonated, increasing its electrophilicity. The incoming alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of the original alcohol group lead to the formation of the new ester. youtube.com

Base-Catalyzed Mechanism: Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. youtube.com This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the original alkoxide group regenerates the carbonyl and yields the new ester. youtube.com

Heterogeneous and Homogeneous Catalysis in Transesterification

Similar to direct esterification, both homogeneous and heterogeneous catalysts can be utilized for transesterification.

Homogeneous Catalysis: Common homogeneous catalysts include strong acids like sulfuric acid and bases such as sodium methoxide. ethz.chcsic.es These catalysts are highly active and selective but present challenges in terms of separation and potential for causing side reactions like saponification in base-catalyzed processes. rsc.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Same phase as reactants. ethz.ch | Different phase from reactants. ethz.ch |

| Activity/Selectivity | Generally high activity and selectivity. rsc.org | Can have lower activity and selectivity. rsc.org |

| Catalyst Separation | Often difficult and costly. ethz.ch | Relatively simple and straightforward. ethz.ch |

| Reusability | Typically not reusable. rsc.org | Often reusable. rsc.org |

| Reaction Conditions | Often milder conditions. ethz.ch | May require higher temperatures and pressures. ethz.ch |

Innovative and Sustainable Synthesis Approaches

The production of nonanedioic acid, diisooctyl ester, traditionally relies on the esterification of nonanedioic acid with isooctanol, often employing mineral acids as catalysts. chembk.com However, a growing emphasis on green chemistry has spurred research into more sustainable and efficient synthetic strategies.

Application of Ionic Liquid Catalysts for Enhanced Selectivity

Ionic liquids (ILs) have emerged as promising catalysts in esterification reactions due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity. In the context of producing diesters like diisooctyl nonanedioate (B1229846), ILs can function as dual catalyst-solvents, potentially increasing reaction rates and selectivity. mdpi.com For instance, sulfonic acid-functionalized ionic liquids (SAILs) have demonstrated high catalytic activity in the esterification of fatty acids. youtube.com The lipophilicity of the IL can be tailored to improve its solubility in the reaction mixture, thereby enhancing catalytic efficiency. youtube.com

The use of immobilized ionic liquid catalysts, where the IL is anchored to a solid support like silica (B1680970), offers the additional advantages of easy separation from the reaction products and catalyst recyclability. chembk.com This approach aligns with the principles of green chemistry by minimizing waste and improving process economy. While direct studies on diisooctyl nonanedioate are limited, research on similar long-chain esters suggests that imidazolium-based ionic liquids with basic anions can effectively catalyze esterification under mild conditions. mdpi.com

Table 1: Potential Advantages of Ionic Liquid Catalysts in Diester Synthesis

| Feature | Description | Potential Benefit for Diisooctyl Nonanedioate Synthesis |

| Tunable Acidity | The acidic strength of the ionic liquid can be modified. | Optimization of catalytic activity for the specific esterification reaction. |

| Low Volatility | Ionic liquids have negligible vapor pressure. | Reduced solvent loss and improved process safety. |

| High Thermal Stability | They can withstand high reaction temperatures. | Allows for a wider operational window to optimize reaction rates. |

| Recyclability | Immobilized ionic liquids can be recovered and reused. | Lower catalyst cost and reduced environmental impact. youtube.com |

Polymerization Techniques for Copolyester Plasticizer Derivatives

Nonanedioic acid is a key building block for producing polyester (B1180765) and polyamide plasticizers. mdpi.com Copolyester plasticizers derived from nonanedioic acid have been synthesized and show excellent plasticizing effects, offering a potential replacement for traditional phthalate (B1215562) plasticizers. lookchem.comachemtek.com A common method for their synthesis is direct esterification melt polycondensation. lookchem.comachemtek.comchemwhat.com

In a typical process, nonanedioic acid is reacted with a diol, such as 1,6-hexanediol, and a modifying diol, like 2-methyl-1,3-propanediol (B1210203) (MPO), in the presence of a catalyst like a titanate-based catalyst. chemwhat.com The reaction is carried out at elevated temperatures, initially around 180°C, and then increased to facilitate the removal of water and drive the polymerization to completion. chemwhat.com The resulting copolyesters can have number average molecular weights in the range of 2000 to 3000. lookchem.comachemtek.com The properties of the copolyester, including its plasticizing efficiency, can be tuned by varying the ratio of the comonomers. lookchem.comachemtek.com For instance, increasing the content of a branched diol like MPO has been shown to initially increase the plasticizing effect in PVC. lookchem.comachemtek.com

Integration of Bio-Renewable Feedstocks in Diester Production

A significant advancement in the sustainable production of this compound is the utilization of bio-renewable feedstocks. Nonanedioic acid, also known as azelaic acid, can be produced from the ozonolysis of oleic acid, a fatty acid found in abundance in vegetable and animal fats. chembk.com This provides a greener alternative to petroleum-based routes. Nonanedioic acid is naturally found in grains like wheat, rye, and barley. atamanchemicals.comnih.gov Furthermore, biotechnological production methods are being explored, such as the use of recombinant Corynebacterium glutamicum to produce 1,9-nonanedioic acid from oleic acid. mdpi.com

The alcohol component, isooctanol (commonly 2-ethylhexanol), can also be sourced from renewable feedstocks. While traditionally produced from propylene, bio-based routes to n-butanol, a precursor to 2-ethylhexanol, are being developed through fermentation processes. The integration of these bio-derived starting materials can significantly reduce the carbon footprint of diisooctyl nonanedioate.

Mechanistic and Kinetic Investigations of Ester Formation and Hydrolysis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis and predicting the stability of this compound.

Elucidation of Reaction Mechanisms at Molecular Level

The formation of this compound from nonanedioic acid and isooctanol in the presence of an acid catalyst follows the Fischer esterification mechanism. masterorganicchemistry.commasterorganicchemistry.com This is a reversible, multi-step process:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by the alcohol: A molecule of isooctanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Each of these steps is reversible. masterorganicchemistry.com The reverse reaction, the acid-catalyzed hydrolysis of the ester, follows the same mechanistic pathway in reverse. masterorganicchemistry.com

Base-catalyzed hydrolysis, also known as saponification, proceeds through a different mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com This leads to a tetrahedral intermediate which then eliminates an alkoxide ion. A final proton transfer from the newly formed carboxylic acid to the alkoxide results in a carboxylate salt and the alcohol. youtube.com

Quantitative Kinetic Analysis of Esterification and Decomposition

The esterification of carboxylic acids is a relatively slow and reversible reaction. chemguide.co.uk The rate of the Fischer esterification is typically first-order with respect to the carboxylic acid, the alcohol, and the acid catalyst. To drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants, usually the alcohol, or to remove the water as it is formed. masterorganicchemistry.com

The hydrolysis of long-chain esters, such as diisooctyl nonanedioate, is of interest for understanding their environmental fate and stability in various applications. The alkaline hydrolysis of esters generally follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, when the concentration of the hydroxide ion is in large excess, the reaction can be treated as a pseudo-first-order reaction. youtube.comchemrxiv.org

Specific kinetic data for the esterification and hydrolysis of this compound is not widely available in the literature. However, studies on similar long-chain esters provide insights into the factors influencing these rates. For instance, the steric hindrance of the alcohol and the carboxylic acid can significantly affect the rate of esterification. The hydrolysis of long-chain esters can be influenced by their orientation at interfaces, suggesting that their breakdown in environmental or biological systems can differ from that in a homogeneous solution. royalsocietypublishing.org

Polymer Science and Advanced Materials Research

Plasticization Mechanisms within Polymer Systems

Influence on Polymer Free Volume and Segmental Mobility

The effectiveness of a plasticizer is explained by the free volume theory. Rigid polymers at temperatures below their glass transition temperature have limited empty space, or "free volume," between their entangled chains. This restricts the movement of polymer segments. The introduction of a plasticizer like diisooctyl azelate increases this free volume. The bulky and flexible DIOZ molecules push the polymer chains apart, creating additional space that facilitates the rotational and translational motion of polymer segments. This increased "segmental mobility" is the fundamental mechanism behind plasticization, transforming a rigid, glassy material into a more flexible and ductile one. Molecular dynamics simulations have been employed to predict the increase in free volume and its correlation with plasticizer content, confirming this mechanism. researchgate.net

Modulation of Glass Transition Temperature in Polymer Blends

A direct consequence of increased segmental mobility is the lowering of the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. tainstruments.com The addition of diisooctyl azelate to a polymer matrix, such as Polyvinyl Chloride (PVC), effectively reduces the energy required for the polymer chains to move. This results in a significant depression of the Tg. tainstruments.comhitachi-hightech.com The extent of this depression is generally proportional to the concentration of the plasticizer. For instance, studies on similar diester plasticizers show a systematic decrease in Tg with increasing plasticizer content. hitachi-hightech.com This effect is crucial for applications requiring flexibility at low temperatures, a key characteristic of azelate plasticizers. nj-chem.co.jpnih.gov The broadening of the glass transition range, as observed in thermal analysis, indicates that the plasticization widens the relaxation temperature width of the polymer. hitachi-hightech.com

Table 1: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg) of PVC (Illustrative Data based on similar diester plasticizers)

| Plasticizer Content (wt%) | Glass Transition Temperature (Tg) in °C |

| 0 | 85 |

| 10 | 65 |

| 20 | 45 |

| 30 | 28 |

| 40 | 10 |

This table illustrates the typical trend of Tg depression in PVC with increasing concentration of a diester plasticizer like DIOZ. The values are representative based on studies of similar plasticizers such as DOP. hitachi-hightech.com

Interfacial Interactions with Polyvinyl Chloride (PVC) and Other Polymer Matrices

The compatibility and effectiveness of diisooctyl azelate as a plasticizer depend on its interfacial interactions with the polymer matrix. In the case of PVC, the polar chlorine atoms attached to the polymer backbone create dipole moments. The ester groups (-COO-) in the DIOZ molecule are also polar. This allows for dipole-dipole interactions between the plasticizer and the PVC chains. These interactions help to shield the repulsive forces between the chlorine atoms on adjacent PVC chains.

Simultaneously, the long, non-polar isooctyl hydrocarbon chains of the DIOZ molecule are not strongly attracted to the polymer. Their primary role is steric; they physically separate the PVC chains, preventing them from packing closely together. This combination of polar group interaction and non-polar chain separation is key to its function. DIOZ is also compatible with other polymers like cellulosic resins and chlorinated rubbers. specialchem.com The balance of these interactions ensures that the plasticizer disperses well within the polymer matrix without significant phase separation or migration, which is crucial for long-term performance.

Performance Characterization in Plasticized Formulations

The performance of diisooctyl azelate is quantified by its efficiency as a plasticizer and its effect on the thermomechanical properties of the final polymer formulation.

Efficacy Assessment as a Polymer Plasticizer

The efficacy of DIOZ is evaluated by measuring the changes in the mechanical properties of the polymer after its addition. Key performance indicators include hardness, tensile strength, and elongation at break. The addition of a plasticizer like DIOZ typically leads to a decrease in hardness (measured, for example, on the Shore scale) and a reduction in tensile strength. researchgate.net Conversely, it significantly increases the elongation at break, which is a measure of the material's ductility and flexibility. researchgate.netresearchgate.net Azelate plasticizers, including DIOZ, are particularly noted for conferring excellent low-temperature flexibility, a critical property for applications in cold environments. nj-chem.co.jpnih.gov The efficiency can be compared to other plasticizers, with azelates often showing superior cold resistance compared to adipates. nj-chem.co.jp

Table 2: Typical Mechanical Properties of Rigid vs. Plasticized PVC

| Property | Rigid PVC | PVC with 40 phr* DIOZ (Typical) |

| Hardness (Shore A) | >100 (Shore D) | 80 - 90 |

| Tensile Strength (MPa) | 40 - 50 | 15 - 25 |

| Elongation at Break (%) | < 50% | 250 - 400% |

*phr: parts per hundred parts of resin This table presents typical values to illustrate the changes in mechanical properties when PVC is plasticized. Actual values can vary based on the specific formulation and processing conditions.

Evaluation of Thermomechanical Properties of Plasticized Compositions

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the thermomechanical properties of plasticized polymers. tainstruments.com DMA measures the material's response to an oscillatory force as a function of temperature. For a DIOZ-plasticized polymer, DMA results typically show two key features. First, the storage modulus (E'), which represents the material's stiffness, is significantly lower in the rubbery region (above Tg) compared to the unplasticized polymer. mdpi.comresearchgate.netsemanticscholar.org Second, the loss factor, or tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus and indicates energy dissipation, shows a distinct peak at the glass transition temperature. tainstruments.comresearchgate.net The peak of the tan δ curve for a plasticized sample is shifted to a lower temperature, confirming the depression of the Tg. tainstruments.com The height and width of this peak can also provide information about the plasticizer's compatibility and the homogeneity of the blend. tainstruments.com These analyses provide quantitative data on how DIOZ enhances the flexibility and operating temperature range of the polymer. researchgate.net

Studies on Migration and Diffusion in Finished Polymer Products

The migration and diffusion of plasticizers from polymer matrices are critical factors influencing the long-term performance, stability, and safety of finished products. Migration is the process of movement of substances from a region of higher concentration to one of lower concentration, a phenomenon governed by the principles of diffusion. researchgate.net In the context of plasticized polymers, this involves the movement of plasticizer molecules from the polymer bulk to its surface, and potentially into a contacting medium. researchgate.net

Esters of dicarboxylic acids, including nonanedioic acid, diisooctyl ester (diisooctyl azelate or DIOA), are often investigated as alternatives to traditional phthalate (B1215562) plasticizers, partly due to their migration profiles. researchgate.netnih.gov Studies indicate that the chemical structure of the dicarboxylate plasticizer is a key determinant of its migration tendency. nih.govdntb.gov.ua Specifically, indicators such as the critical temperature of dissolution of the ester in polyvinyl chloride (PVC) suggest that certain dicarboxylic acid esters can ensure low migration from PVC plastics. researchgate.netnih.govmdpi.com

The lower volatility of higher molecular weight plasticizers, such as azelates and sebacates, is a contributing factor to their reduced migration from finished products. su.se For instance, sebacates, which are structurally similar to azelates, are specifically used in flexible PVC applications that demand low plasticizer volatility. su.se The diffusion process follows Fick's law and is dependent on factors like the initial concentration of the migrant in the polymer, the diffusion coefficient, temperature, and the time of interaction. researchgate.net The selection of a plasticizer like diisooctyl azelate, with its specific molecular weight and structure, is a deliberate strategy to control these diffusion and migration characteristics in the final polymer product.

Comparative Analysis with Phthalate and Non-Phthalate Plasticizers

The performance of this compound as a plasticizer is best understood through comparative analysis with other widely used plasticizers, particularly phthalates like di(2-ethylhexyl) phthalate (DEHP) and other non-phthalate alternatives. Such comparisons highlight the advantages conferred by its specific chemical structure.

Structural-Performance Relationships of Dicarboxylic Acid Esters

The efficacy of a dicarboxylic acid ester as a plasticizer is intrinsically linked to its molecular architecture. These esters possess a general structure of ROOC-(CH₂)n-COOR, featuring polar ester groups and non-polar aliphatic chains. mdpi.comhallstarindustrial.com The plasticizing effect arises from the interaction of these components with the polymer chains. The polar portion of the molecule attaches to the polymer, weakening intermolecular forces and reducing the glass transition temperature (Tg), while the non-polar section helps to disrupt crystalline regions. mdpi.com

Key structural variables that dictate performance include:

The Dicarboxylic Acid Chain Length: Nonanedioic acid (azelaic acid) features a nine-carbon (C9) aliphatic chain. Research shows a general trend where lengthening the aliphatic chain of the acid component improves the plasticizing properties, enhances frost resistance, and expands the temperature range of the polymer's highly elastic state. mdpi.com

The Alcohol Component: Diisooctyl azelate is synthesized from a branched-chain alcohol, isooctyl alcohol (often 2-ethylhexanol). Branched-chain alcohols are preferred because their resulting esters tend to have lower crystallization temperatures compared to those made from linear alcohols, which is crucial for maintaining flexibility at low temperatures. hallstarindustrial.com

A comparative study of PVC films plasticized with di(2-ethylhexyl)azelate (D2EHAz), an isomer of DIOA, and DEHP shows that the azelate imparts superior mechanical properties, including improved tensile strength and elongation at break. ukm.my The molecular weight of the plasticizer also plays a role; D2EHAz has a slightly higher molecular weight (412.66 g/mol ) compared to DEHP (390.56 g/mol ), which can influence properties like volatility and migration. ukm.my

Impact of Diester Structure on Polymer Compatibility and Processing

The structure of a diester plasticizer significantly affects its compatibility with the host polymer and the processability of the resulting blend. Compatibility is essential for creating a stable, homogeneous material and preventing the plasticizer from leaching out over time.

Diisooctyl azelate and its isomers have demonstrated excellent compatibility with PVC. ukm.my A key indicator of good compatibility is the presence of a single glass transition temperature (Tg) in the polymer blend, which signifies that the plasticizer and polymer have mixed into a single, uniform phase. ukm.my PVC plasticized with di(2-ethylhexyl)azelate (D2EHAz) exhibits a single Tg, confirming its miscibility. ukm.my

Furthermore, the aliphatic structure of dicarboxylic acid esters can be advantageous for polymer processing by reducing the viscosity of the polymer melt, making it easier to handle and shape. mdpi.com From a thermal stability perspective, azelate-plasticized PVC performs robustly. Studies show that PVC plasticized with D2EHAz has a maximum degradation temperature comparable to that of PVC plasticized with DEHP, indicating good thermal stability suitable for various applications. ukm.my

Interactive Table: Thermal Properties of PVC Plasticized with D2EHAz vs. DEHP Data sourced from a comparative study on dicarboxylate ester plasticizers. ukm.my

| Plasticizer | Glass Transition Temp. (Tg) | Max. Degradation Temp. (Tmax) |

| Di(2-ethylhexyl)azelate (D2EHAz) | 71.90 °C | 290.83 °C |

| Di(2-ethylhexyl) phthalate (DEHP) | Not explicitly stated in source, but azelate Tg is in the effective range. | Not explicitly stated in source, but azelate Tmax is considered good. |

Sorption and Permeation Phenomena in Plasticized Polymers

The introduction of a plasticizer like this compound into a polymer matrix alters its physical structure, which in turn influences how it interacts with external substances. This includes the sorption of small molecules (analytes) and their permeation through the polymer.

Investigation of Analyte Sorption in Plasticized Polymer Films

Plasticizers function by inserting themselves between polymer chains, increasing the free volume and chain mobility. mdpi.com This structural change, which makes the polymer more flexible, also creates pathways that can facilitate the absorption, or sorption, of analytes from the environment.

Many plasticizers, including esters, are hydrophilic to some degree and can attract water into the polymer matrix. nih.gov This sorption of water can, in turn, act as a secondary plasticizer, further affecting the material's physical and barrier properties. nih.gov The ability of a plasticized film to absorb other analytes is dependent on the compatibility between the analyte and the plasticizer-polymer system. The increased free volume and the chemical nature of the plasticizer itself create sites where analytes can be sorbed. While specific studies focusing solely on analyte sorption in DIOA-plasticized films are limited, the general principle holds that the presence of the plasticizer modulates the polymer's interaction with its environment.

Role of Plasticizer Concentration in Modulating Polymer Sorption Capacity

This phenomenon can be explained by several factors:

Increased Free Volume: Higher concentrations of plasticizer create more space between polymer chains, making more sites available for sorption. mdpi.com

Hydrophilic Nature: As more plasticizer molecules are introduced, the number of hydrophilic sites (like ester groups) within the matrix increases, enhancing the material's ability to attract and hold water and other polar analytes. nih.gov

Sorption isotherm models, such as the Guggenheim-Anderson-de Boer (GAB) model, are used to characterize this behavior. Studies on other plasticized systems have shown that the monolayer value (a parameter representing the amount of water sorbed at primary binding sites) increases with the plasticizer concentration, confirming that a higher plasticizer load enhances the polymer's sorption capacity. nih.gov This relationship is crucial for designing materials for applications where interaction with moisture or other environmental analytes is a factor.

Tribological Investigations and Lubricant Engineering

Nonanedioic Acid, Diisooctyl Ester as a Constituent in Lubricating Fluids

Diesters derived from azelaic acid are utilized as base fluids for synthetic lubricants and greases, particularly where demanding operational conditions require superior performance over a wide temperature range. emeryoleo.com These compounded lubricants are found in critical applications such as military and commercial aircraft engines and space vehicle instruments. emeryoleo.comemeryoleo.com The branched-chain structure of diisooctyl azelate contributes to its excellent low-temperature properties, while its ester linkages provide polarity that results in good solvency for additives and favorable interactions with metal surfaces.

The primary function of a lubricant is to reduce friction between moving surfaces, thereby minimizing wear and energy consumption. Esters of azelaic acid have demonstrated effective boundary lubrication properties and the ability to achieve a low coefficient of friction. researchgate.netasianpubs.org

In tribological testing, various dicarboxylate esters, including those from azelaic acid, have shown good lubrication properties with a low friction coefficient (µ) in the range of 0.18 to 0.34 at operating temperatures of 40°C and 100°C. researchgate.net This performance is critical in applications where boundary or mixed lubrication regimes are prevalent. The inherent polarity of the ester molecules promotes their adsorption onto metal surfaces, forming a protective film that reduces asperity contact.

Comparative studies between eco-friendly lubricants and conventional mineral oils have shown that ester-based fluids can offer comparable or even superior friction reduction. For instance, in one study, a vegetable oil-based lubricant demonstrated better friction reduction at lower loads compared to a mineral oil, with the coefficient of lubricant efficiency (CLE) for friction being closely matched at higher loads. mdpi.com This highlights the potential of ester-based lubricants to meet or exceed the performance of traditional lubricants.

Lubricants in modern machinery are often subjected to high temperatures and extreme pressures, which can lead to thermal and oxidative degradation and increased wear. Synthetic esters like diisooctyl azelate are often specified for these demanding environments due to their inherent stability.

High-Temperature Performance The thermal and oxidative stability of a lubricant is a critical parameter for high-temperature applications. machinerylubrication.com Oxidation leads to an increase in viscosity, sludge formation, and the generation of corrosive byproducts. machinerylubrication.comnih.gov Dioctyl azelate is noted for its good thermal stability and low volatility, which are advantageous in reducing lubricant consumption and extending service life at elevated temperatures. cymitquimica.com Synthetic lubricants, in general, exhibit better oxidation stability than conventional mineral oils, allowing for higher operating temperatures. machinerylubrication.com For example, the service life of a lubricant can be halved for every 10°C increase in temperature above 60°C. machinerylubrication.com Formulations based on synthetic esters can be designed for operating temperatures ranging from 180°C to 230°C.

Extreme Pressure (EP) Performance Under conditions of high load, the hydrodynamic lubricant film can break down, leading to metal-to-metal contact. Extreme pressure (EP) additives are incorporated into lubricants to react with the metal surfaces and form a sacrificial protective layer. While specific EP performance data for this compound as a neat fluid is not extensively detailed in publicly available literature, dicarboxylic acid esters are commonly used in formulations that require EP protection. They serve as a robust base stock that can be fortified with EP and anti-wear additives to meet the demands of applications like gear oils and metalworking fluids.

Wear Protection Mechanisms in Mechanical Components

The ability of a lubricant to protect mechanical components from wear is intrinsically linked to the formation of protective surface films. These films, often referred to as tribofilms, are generated through the chemical and physical interactions of the lubricant with the sliding surfaces.

Tribofilms are thin, sacrificial layers that form on lubricated surfaces during operation, preventing direct contact between asperities and thus reducing wear. The composition and effectiveness of these films depend on the lubricant's base stock and additive package.

The polarity of ester molecules, such as diisooctyl azelate, promotes their adsorption onto metallic surfaces. This adsorbed layer can provide a degree of wear protection even before the activation of more reactive anti-wear additives. Furthermore, azelaic acid itself is used in synergistic blends to confer corrosion protection on iron and steel surfaces, indicating its capacity for beneficial surface interactions. emeryoleo.com In fully formulated oils, the interaction between different components is complex. For example, studies on oils containing ZDDP (zinc dialkyldithiophosphate) have shown that other additives, like calcium-containing detergents, can significantly influence the composition of the resulting tribofilm, leading to the formation of calcium phosphates instead of the traditionally expected zinc phosphates. wisc.edu This underscores the importance of the entire formulation in the wear protection mechanism.

The performance of this compound in key mechanical components like bearings and gears is a critical measure of its utility as a lubricant.

Bearing Lubrication In plain bearings, such as those used in marine propulsion systems, the lubricant's performance is crucial for reliability and efficiency. Comparative studies have been conducted to evaluate the performance of environmentally acceptable lubricants (EALs), a category that often includes synthetic esters, against traditional mineral oils. One such study on a stern tube bearing found that replacing mineral oil with an EAL of the same viscosity grade resulted in no significant changes in bearing performance. mostwiedzy.plresearchgate.net Key parameters like pressure distribution in the oil film, load-carrying capacity, and the friction coefficient remained similar across a range of loads and speeds. mostwiedzy.plresearchgate.net This demonstrates that esters like diisooctyl azelate can serve as effective drop-in replacements for mineral oils in these applications without compromising performance. Another analysis comparing an eco-friendly lubricant to a mineral oil in a metallic bearing system also found very similar performance in friction and wear reduction. mdpi.com

Gear Lubrication Esters of azelaic acid are considered suitable for use in gear oils due to their lubricating properties and thermal stability. researchgate.netasianpubs.org Gear applications present a challenging environment with high contact pressures and a combination of sliding and rolling motions. The lubricant must prevent various forms of wear, such as scuffing and pitting. While specific comparative data for diisooctyl azelate in gear systems is limited in open literature, the properties of dicarboxylic acid esters make them a strong candidate for base fluids in high-performance gear lubricants, often in combination with polyalphaolefins (PAOs) and specific additive packages to meet the stringent requirements of modern gear systems.

Rheological Characterization of Ester-Based Lubricants

The rheological properties of a lubricant, which describe its flow and deformation characteristics, are fundamental to its performance. Key parameters include viscosity, viscosity index, and pour point. Dicarboxylic acid esters like diisooctyl azelate exhibit rheological properties that make them highly suitable for a broad range of lubricant applications. emeryoleo.com

The viscosity of a lubricant is its most important physical property, as it determines the thickness of the lubricating film. A study of various azelate esters found that they can behave as non-Newtonian fluids, meaning their viscosity can change with the applied shear rate. researchgate.netasianpubs.org The viscosity index (VI) is a measure of how much a lubricant's viscosity changes with temperature; a higher VI indicates greater stability. utcluj.ro Linear azelate esters have been shown to possess high viscosity indices. researchgate.netasianpubs.org

The pour point is the lowest temperature at which an oil will still flow. Branched esters derived from azelaic acid exhibit exceptionally low pour points, which is critical for lubricants intended for use in cold climates or aerospace applications. asianpubs.org

Below is a table summarizing typical physical and rheological properties for diisooctyl azelate and related diesters.

| Property | Value | Compound | Reference |

|---|---|---|---|

| Kinematic Viscosity @ 38°C | 12.7 cSt | Diisooctyl azelate | scipoly.com |

| Boiling Point @ 2 mmHg | 208-210 °C | Diisooctyl azelate | chem960.com |

| Pour Point | -58 °C | Di-2-ethylhexanol azelate | asianpubs.org |

| Pour Point | -70 °C | Di-2-butyloctyl azelate | asianpubs.org |

| Flash Point | >110 °C | Diisooctyl azelate | chem960.com |

| Density @ 25°C | 0.905 g/mL | Diisooctyl azelate | chem960.com |

| Viscosity Index | High | Linear Azelate Esters | researchgate.netasianpubs.org |

Viscoelastic Behavior of this compound as a Glass-Forming Liquid

This compound, a type of synthetic diester lubricant, exhibits complex viscoelastic behavior characteristic of glass-forming liquids. While specific detailed studies on the viscoelastic properties of this compound are not extensively available in public literature, the behavior of analogous dicarboxylate esters provides significant insight. As a glass-forming liquid, its response to shear stress is not purely viscous or elastic but a combination of both, which is highly dependent on temperature and the rate of applied stress.

At temperatures well above its glass transition temperature (Tg), the ester behaves as a viscous liquid. However, as the temperature decreases towards Tg, the molecular relaxation times increase significantly. This leads to a state where the material exhibits both viscous and elastic properties. The long, flexible alkyl chains of the diisooctyl ester contribute to its ability to form a glassy state upon cooling, a critical aspect for lubricants operating over a wide temperature range.

Research on similar polyacrylate-based network materials demonstrates that the length and branching of the alkyl ester chains have a substantial impact on the glass transition temperature and, consequently, the viscoelastic properties. mdpi.com For instance, decreasing the number of carbon atoms in the ester chains can increase the Tg, bringing it closer to room temperature. mdpi.com This shift results in a significant increase in energy dissipation through viscosity, as evidenced by changes in the storage modulus (G') and loss modulus (G''). mdpi.com Although this study was on a different class of esters, the fundamental principle of the influence of the ester group's structure on molecular mobility and energy dissipation is transferable to this compound.

The viscoelastic behavior is crucial for predicting the film-forming capability of the lubricant under dynamic conditions. The balance between the elastic and viscous response determines how the lubricant film will react to sudden changes in pressure and shear in a lubricated contact, preventing direct metal-to-metal contact.

Structure-Rheology Correlations in Synthetic Ester Lubricants

The rheological properties of synthetic ester lubricants like this compound are intrinsically linked to their molecular structure. The key structural elements that dictate the rheology of these diesters are the nature of the dicarboxylic acid and the structure of the alcohol moieties, particularly the length and branching of the alkyl chains.

Influence of Alcohol Chain Structure:

The structure of the isooctyl alcohol used in the synthesis of this compound plays a pivotal role in determining its low-temperature fluidity and viscosity index. The presence of branching in the alcohol component is a well-established strategy for improving low-temperature properties. srce.hr Branched chains disrupt the regular packing of the molecules, which inhibits crystallization and lowers the pour point. srce.hr For example, studies on dodecanedioic acid-based esters have shown that branched alcohol esters, such as di-2-ethylhexyl dodecanedioate, have significantly lower pour points compared to their linear counterparts. srce.hr

A study on various branched dicarboxylate esters, including di-2-ethylhexyl azelate (a close isomer of diisooctyl azelate), provides concrete data on the effect of structure on lubricant properties. The data illustrates that branching in the alcohol structure leads to excellent low-temperature performance.

Table 1: Physicochemical and Tribological Properties of Branched Dicarboxylate Esters

| Property | Di-2-ethylhexyl Suberate (D2EHSub) | Di-2-ethylhexyl Azelate (D2EHAz) | Di-2-ethylhexyl Sebacate (D2EHS) |

|---|---|---|---|

| Pour Point (°C) | < -60 | < -60 | -58 |

| Viscosity Index | 182 | 178 | 180 |

| Flash Point (°C) | 192 | 196 | 198 |

| Coefficient of Friction (COF) at 40°C | 0.22 | 0.25 | 0.28 |

| Coefficient of Friction (COF) at 100°C | 0.28 | 0.31 | 0.34 |

Data sourced from a study on branched dicarboxylate esters. ukm.my

The rheological behavior of these esters was also investigated, and it was found that they behave as non-Newtonian fluids. ukm.my This means their viscosity changes with the applied shear rate. At low shear rates, the long-chain branched polymers tend to have higher viscosities due to increased chain entanglement. kpi.ua However, as the shear rate increases, these branched polymers exhibit more significant shear thinning because the entangled chains align more easily in the direction of flow. kpi.ua

Influence of Dicarboxylic Acid Chain Length:

The linear dicarboxylic acid portion of the molecule, in this case, the C9 chain of nonanedioic acid, contributes to a good viscosity index. biointerfaceresearch.com Generally, a longer dicarboxylic acid chain will result in a higher viscosity. The ester groups themselves are polar, which contributes to the lubricity of the compound through interaction with metal surfaces. ukm.my The high polarity of dicarboxylate esters can lead to a low coefficient of friction, indicating good boundary lubrication properties. ukm.my

Environmental Chemistry and Degradation Studies

Biotic Degradation and Environmental Fate

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic compounds from the environment. The biodegradability of Nonanedioic acid, diisooctyl ester has been assessed using standardized protocols.

The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for testing the biodegradability of chemicals. These tests are tiered, starting with stringent tests for ready biodegradability (OECD 301 series) and moving to tests for inherent biodegradability (OECD 302 series) if the former is not passed.

According to a registration dossier for a substance structurally analogous to this compound, a Closed Bottle Test (OECD 301D) was conducted. europa.eu In this 28-day test, the substance achieved 66.87% degradation, which meets the pass level of >60% for this test. europa.eu This result indicates that the substance is considered to be readily biodegradable. europa.eu

Table 3: Biodegradability Test Results for a Structurally Analogous Substance

| Test Guideline | Duration | Result | Conclusion |

| OECD 301D (Closed Bottle Test) | 28 days | 66.87% degradation europa.eu | Readily biodegradable europa.eu |

| OECD 302B (Zahn-Wellens/EMPA Test) | 35 days | 71% degradation (DOC removal) europa.eu | Readily biodegradable europa.eu |

The microbial degradation of esters like this compound is expected to proceed via an initial enzymatic hydrolysis of the ester bonds. This reaction would be catalyzed by esterase enzymes produced by various microorganisms, leading to the formation of nonanedioic acid and isooctanol.

Following the initial hydrolysis, these intermediate metabolites are then further degraded by microorganisms. Isooctanol, a branched primary alcohol, can be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can subsequently enter central metabolic pathways such as the fatty acid beta-oxidation pathway.

Nonanedioic acid (azelaic acid), a nine-carbon dicarboxylic acid, can also be metabolized by microorganisms. Studies on the bacterial metabolism of azelaic acid have shown that it can be assimilated through the fatty acid degradation pathway. nih.govelifesciences.org This involves the activation of the dicarboxylic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that shorten the carbon chain, ultimately leading to intermediates that can enter the citric acid cycle for complete mineralization to carbon dioxide and water.

While specific bacterial strains that degrade this compound have not been identified in the reviewed literature, the widespread ability of microorganisms to produce esterases and metabolize alkanes and dicarboxylic acids suggests that a diverse range of bacteria and fungi present in soil and water environments would be capable of its degradation.

Environmental Distribution and Persistence Modeling

The environmental distribution and persistence of a chemical are influenced by its physicochemical properties, which determine its partitioning between air, water, soil, and biota. Modeling these behaviors provides valuable insights into the potential environmental fate of a substance. For this compound, specific experimental data for these parameters are limited. Therefore, estimations based on its chemical structure and data from closely related compounds, such as di(2-ethylhexyl) azelate (DEHA), are often used for preliminary assessments.

Soil Adsorption and Mobility Characteristics

The tendency of a chemical to adsorb to soil and sediment particles is a key factor in determining its mobility in the terrestrial environment. This property is commonly quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates that the substance will be strongly adsorbed to soil and sediment, leading to low mobility, whereas a low Koc value suggests higher mobility and a greater potential to leach into groundwater.

No experimentally determined Koc value for this compound is available in the literature. However, based on its high molecular weight and non-polar nature, it is expected to have a high affinity for the organic matter in soil. Using structure-activity relationship (SAR) models, an estimated Koc value for the closely related compound di(2-ethylhexyl) azelate (DEHA) is approximately 300,000 L/kg. Based on this estimation, this compound would be classified as immobile in soil. This suggests that if released into the environment, the compound would be expected to remain in the upper soil layers with a low potential for groundwater contamination.

Estimated Soil Adsorption and Mobility Data

| Parameter | Estimated Value | Classification | Reference |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 300,000 L/kg (for DEHA) | Immobile |

Volatilization from Terrestrial and Aquatic Compartments

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state and is an important transport mechanism in the environment. The potential for a chemical to volatilize from water surfaces is primarily governed by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and adsorption characteristics.

An experimental Henry's Law constant for this compound has not been reported. For the similar compound di(2-ethylhexyl) azelate (DEHA), the Henry's Law constant is estimated to be 1.2 x 10⁻⁴ atm·m³/mol. This value suggests that volatilization from moist soil and water surfaces could be a significant environmental fate process. However, the strong adsorption to soil particles, as indicated by the high estimated Koc value, would likely attenuate the rate of volatilization from terrestrial environments. The volatilization half-life of DEHA from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) has been estimated to be approximately 22 hours, while from a model lake, the half-life is estimated to be longer.

Estimated Volatilization Data

| Parameter | Estimated Value | Implication | Reference |

| Henry's Law Constant | 1.2 x 10⁻⁴ atm·m³/mol (for DEHA) | Potential for volatilization from water | |

| Volatilization Half-life (model river) | 22 hours (for DEHA) | Significant removal mechanism from moving water bodies |

Bioconcentration Potential in Aquatic and Terrestrial Organisms

Bioconcentration is the accumulation of a chemical in an organism from the surrounding environment, typically water for aquatic species. The bioconcentration factor (BCF) is a measure of this potential and is a critical parameter in assessing the risk of a substance to the food chain.

There are no specific experimental BCF data available for this compound. An estimated BCF for the related compound di(2-ethylhexyl) azelate (DEHA) has been calculated to be 3.2. This estimation was derived using an estimated log octanol-water partition coefficient (log Kow) of 9.6 and a regression-derived equation. According to standard classification schemes, a BCF of this magnitude suggests that the potential for bioconcentration in aquatic organisms is low. This low potential is likely due to its large molecular size, which can hinder its passage across biological membranes, and the potential for metabolism within the organism.

Estimated Bioconcentration Data

| Parameter | Estimated Value | Classification | Reference |

| Bioconcentration Factor (BCF) | 3.2 (for DEHA) | Low potential for bioconcentration |

Advanced Analytical and Spectroscopic Characterization of Nonanedioic Acid, Diisooctyl Ester

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental for separating Nonanedioic acid, diisooctyl ester from raw materials, byproducts, or the complex matrices of finished products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any related impurities. restek.com The high resolution of capillary GC columns allows for the separation of the main component from structurally similar compounds, such as isomers or residual starting materials.

The analysis involves injecting a volatilized sample into a GC system, where it is separated based on boiling point and polarity on a capillary column, often a non-polar or mid-polar phase like a 5% phenyl-methylpolysiloxane (HP-5MS type). unipi.itresearchgate.net The GC oven is subjected to a temperature program to ensure the efficient elution of the high-boiling point ester. dergipark.org.tr As the components elute from the column, they enter the mass spectrometer, which serves as a highly specific detector, providing both qualitative (mass spectrum) and quantitative (peak area) data. dergipark.org.tr Quantitative analysis can be performed by integrating the peak area from the total ion chromatogram (TIC) or by using an extracted ion chromatogram (EIC) for greater selectivity in complex matrices. nih.gov For purity analysis, the area percentage of the main peak is calculated relative to the total area of all detected peaks.

| Parameter | Typical Value/Condition | Purpose |

| GC System | Agilent 6890N or similar | Separation of volatile compounds |

| Column | Fused silica (B1680970) capillary, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film) | High-resolution separation based on polarity and boiling point |

| Carrier Gas | Helium, 1.0-1.5 mL/min | Mobile phase to carry analytes through the column |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis |

| Injector Temp. | 280 °C | Ensures complete volatilization of the high-boiling ester |

| Oven Program | Initial 100°C (1 min), ramp at 10°C/min to 300°C, hold for 10 min | Controlled temperature increase to elute compounds in order of boiling point |

| MS Detector | Quadrupole or Ion Trap | Analyte detection and identification |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method creating reproducible fragmentation patterns |

| MS Source Temp. | 230 °C | Maintains ions in the gas phase |

| Scan Range | 50-600 m/z | Detection range to cover the molecular ion and key fragments |

High-Performance Liquid Chromatography (HPLC) in Complex Formulations

High-Performance Liquid Chromatography (HPLC) is indispensable for the quantification of this compound in complex formulations such as plastics, lubricants, and cosmetics, where the matrix components are often non-volatile and unsuitable for GC. researchgate.net A significant challenge in the HPLC analysis of this ester is its lack of a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors difficult. nih.gov

To overcome this, methods often employ alternative detection systems. An Evaporative Light Scattering Detector (ELSD) is a common choice, as it is a quasi-universal detector that responds to any analyte that is less volatile than the mobile phase. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common separation mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.govsemanticscholar.org A gradient elution is typically required to separate the non-polar ester from more polar or more non-polar matrix components effectively. semanticscholar.org

| Parameter | Typical Value/Condition | Purpose |

| HPLC System | Standard HPLC with gradient pump | Separation of non-volatile compounds in a liquid matrix |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile and Water | Polar mobile phase for RP-HPLC; gradient for resolving complex mixtures |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns |

| Column Temp. | 30-40 °C | To ensure reproducible retention times |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) | Universal detection for non-chromophoric analytes |

| ELSD Nebulizer | Nitrogen gas, 40 °C | To evaporate the mobile phase |

| ELSD Evap. Tube | 60 °C | To evaporate the mobile phase |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms and their neighboring environments. The spectrum is characterized by signals corresponding to the isooctyl alcohol moiety and the nonanedioic acid backbone. Key signals include a triplet around 2.2-2.3 ppm for the α-methylene protons next to the carbonyl groups and a triplet around 4.0-4.1 ppm for the methylene (B1212753) protons of the ester group (-O-CH₂-). The complex, overlapping multiplets between approximately 0.8 and 1.6 ppm correspond to the numerous methylene and methine protons of the long alkyl chains.

¹³C NMR: The carbon NMR spectrum reveals all unique carbon atoms in the molecule. oregonstate.edu The carbonyl carbons of the ester groups are the most downfield, appearing around 173-174 ppm. science-and-fun.de The carbon of the ester methylene group (-O-C H₂-) resonates around 65-66 ppm. The various aliphatic carbons of the nonanedioate (B1229846) and isooctyl chains appear in the upfield region of the spectrum, typically between 10 and 40 ppm.

| Assignment (Structure: (CH₃)₂CH(CH₂)₅-O-CO-(CH₂)₇-CO-O-(CH₂)₅CH(CH₃)₂) | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Ester Carbonyl (-COO-) | - | ~173.5 |

| α-Methylene (-CH₂-COO) | ~2.25 (t) | ~34.2 |

| β-Methylene (-CH₂-CH₂COO) | ~1.61 (quint) | ~24.9 |

| γ, δ, ε-Methylenes (central) | ~1.29 (m) | ~29.0 |

| Ester Methylene (-O-CH₂-) | ~4.05 (t) | ~65.1 |

| Isooctyl Methylene Chain (-CH₂-) | ~1.2-1.6 (m) | ~22-39 |

| Isooctyl Methine (-CH(CH₃)₂) | ~1.5 (m) | ~38.7 |

| Isooctyl Methyl (-CH₃) | ~0.86 (d) | ~22.7 |

Note: Predicted shifts are based on standard chemical shift tables and data from similar ester compounds. science-and-fun.despectrabase.com 't' denotes triplet, 'd' denotes doublet, 'quint' denotes quintet, 'm' denotes multiplet.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.netyoutube.com The FTIR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester.

The most prominent feature is the intense C=O (carbonyl) stretching vibration, which appears as a sharp peak in the region of 1730-1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester linkage, which typically produce two bands: one for the C-O-C asymmetric stretch around 1240-1250 cm⁻¹ and another for the O-C-C symmetric stretch around 1160-1170 cm⁻¹. thermofisher.comresearchgate.net Finally, strong, sharp peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the numerous methylene (-CH₂-) and methyl (-CH₃) groups in the alkyl chains.

| Vibrational Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 2955-2965 | Strong, Sharp | Asymmetric C-H stretch (methyl, -CH₃) |

| 2920-2930 | Strong, Sharp | Asymmetric C-H stretch (methylene, -CH₂) |

| 2850-2860 | Strong, Sharp | Symmetric C-H stretch (methylene, -CH₂) |

| 1730-1740 | Very Strong, Sharp | C=O stretch (ester carbonyl) |

| 1455-1465 | Medium | C-H bend (scissoring) of -CH₂- and -CH₃ groups |

| 1240-1250 | Strong | Asymmetric C-O-C stretch (ester) |

| 1160-1170 | Strong | Symmetric O-C-C stretch (ester) |

Source: Data extrapolated from general FTIR correlation tables and spectra of similar esters like dioctyl azelate and diisodecyl azelate. thermofisher.comresearchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. When analyzed by GC-MS using electron ionization (EI), this compound undergoes predictable fragmentation.

The molecular ion peak (M⁺) at m/z 440 may be weak or absent due to the molecule's instability under EI conditions. The fragmentation pattern is typically dominated by cleavage of the ester group and fragmentation of the alkyl chains. libretexts.org A common fragmentation pathway for esters is the loss of the alkoxy group as a radical, leading to a fragment corresponding to [M - OR]⁺. For DIOA, this would be the loss of an isooctoxy radical (•OC₈H₁₇), resulting in a peak at m/z 311. Another prominent fragmentation is the McLafferty rearrangement, which is possible if the alkyl chain is sufficiently long, leading to characteristic even-mass fragments. Cleavage within the alkyl chains results in a series of hydrocarbon fragments separated by 14 mass units (-CH₂-).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure/Identity |

| 440 | [M]⁺ (Molecular Ion) |

| 327 | [M - C₈H₁₇]⁺ (Loss of an isooctyl radical) |

| 311 | [M - OC₈H₁₇]⁺ (Loss of an isooctoxy radical) |

| 283 | [311 - CO]⁺ or [327 - CO₂]⁺ |

| 171 | [HOCO(CH₂)₇CO]⁺ (Protonated azelaic acid fragment) |

| 113 | [C₈H₁₇]⁺ (Isooctyl cation) |

| 57, 43, 41 | Common alkyl fragments (e.g., [C₄H₉]⁺, [C₃H₇]⁺, [C₃H₅]⁺) |

Note: Fragmentation patterns are predictive and based on general rules for ester fragmentation in EI-MS. libretexts.orgmiamioh.edu The relative abundance of these ions depends on the specific instrument conditions.

Thermal and Thermomechanical Analysis for Material Performance

The performance of materials plasticized with this compound, particularly in polymer applications, is critically dependent on their response to thermal and mechanical stresses. Advanced analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and various mechanical tests provide essential data on the material's phase transitions, thermal stability, and mechanical durability. These analyses are fundamental in determining the suitability and performance envelope of plasticized materials for specific applications.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. nih.gov It is widely employed to characterize the phase behavior of polymeric materials, including the determination of the glass transition temperature (T_g). The glass transition is a critical parameter for plasticized polymers, as it signifies the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. The effectiveness of a plasticizer is often gauged by its ability to lower the T_g of the host polymer. nih.gov

When nonanedioic acid esters, such as di(2-ethylhexyl) azelate (a close structural analog to diisooctyl azelate), are blended with polymers like polyvinyl chloride (PVC), a significant reduction in T_g is observed. This indicates good compatibility and effective plasticization. The plasticizer molecules position themselves between the polymer chains, increasing the free volume and chain mobility, which in turn lowers the energy required for the chains to move, hence decreasing the glass transition temperature. nih.govrsc.org

Research on dicarboxylate esters as PVC plasticizers has demonstrated that azelate esters are effective in lowering the T_g. For instance, studies on PVC blends with di(2-ethylhexyl) azelate show a single glass transition peak, which points to a miscible and homogenous blend. ukm.my The presence of a single T_g is a strong indicator of good compatibility between the polymer and the plasticizer.

Table 1: Glass Transition Temperatures of PVC Plasticized with Azelate Ester

| Material | Glass Transition Temperature (T_g) |

|---|---|

| PVC-di(2-ethylhexyl) azelate (PVC-D2EHAz) Blend | 65.36°C - 71.90°C ukm.my |

Data presented for di(2-ethylhexyl) azelate, a structurally similar compound to diisooctyl azelate.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling